Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester
Description
Chemical Identity: This compound, with CAS No. 68738-99-8 (or 68845-02-3 in regulatory contexts), is a Schiff base derivative of benzoic acid. Its IUPAC name is Methyl 2-({[(1E)-2,4-dimethylcyclohex-3-en-1-ylidene]methyl}amino)benzoate . It features a cyclohexenyl ring substituted with methyl groups at positions 2 and 4 (or 3 and 5, indicating positional isomerism), linked via a methyleneamino group to a methyl ester of anthranilic acid.
Synonyms:
- Vertosine
- Methyl (3,5-dimethyl-3-cyclohexene-1-yl)methyleneanthranilate
- Alternate positional isomer names reflect variability in methyl group substitution .
Regulatory Status:
Classified under the Canadian Environmental Protection Act (CEPA) as meeting criteria for environmental assessment .
Properties
CAS No. |
68845-02-3 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C17H21NO2/c1-12-8-9-14(13(2)10-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-7,10-11,13-14H,8-9H2,1-3H3 |
InChI Key |
GZMGSIZLVIFVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1C=NC2=CC=CC=C2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester typically involves the condensation reaction between methyl anthranilate and 2,4-dimethyl-3-cyclohexen-1-carbaldehyde. The reaction is catalyzed by an acid or base, and the conditions are optimized to achieve high yields. The reaction can be represented as follows:
Methyl anthranilate+2,4-dimethyl-3-cyclohexen-1-carbaldehyde→Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Regulatory Comparisons
Key Findings :
Structural Impact on Reactivity :
- The Schiff base (imine) in the target compound enables chelation with metal ions, a property absent in simple esters like methyl anthranilate .
- Cyclohexenyl substituents enhance lipophilicity compared to analogs with aromatic or aliphatic chains, influencing bioavailability and environmental mobility .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of 2,4-dimethylcyclohexen-1-yl aldehyde with methyl anthranilate, similar to methods for nitrobenzoyl derivatives .
- Positional isomerism (2,4- vs. 3,5-dimethylcyclohexenyl) complicates purification, as seen in related Schiff base syntheses .
Biological and Industrial Relevance :
Biological Activity
Benzoic acid, specifically the compound Benzoic acid, 2-(((2,4-dimethyl-3-cyclohexen-1-yl)methylene)amino)-, methyl ester , is a derivative of benzoic acid that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 271.36 g/mol. Its structure features a benzoic acid core with a dimethylcyclohexene moiety and an amino group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.36 g/mol |
| CAS Number | 68845-02-3 |
| Density | Not specified |
| Boiling Point | Not specified |
Antimicrobial Properties
Research indicates that benzoic acid derivatives possess significant antimicrobial properties. A study highlighted that compounds similar to benzoic acid can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
Benzoic acid derivatives have been shown to inhibit several enzymes, including:
- Tyrosinase : Important in melanin production; inhibition can lead to skin-whitening effects.
- Angiotensin-Converting Enzyme (ACE) : Related to blood pressure regulation; inhibitors are potential antihypertensive agents.
Cytotoxic Effects
In vitro studies have demonstrated that certain benzoic acid derivatives exhibit cytotoxic effects against cancer cell lines. For instance, one study reported that the compound induced apoptosis in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without significant toxicity to normal fibroblast cells.
Proteasome and Autophagy Modulation
Recent findings suggest that benzoic acid derivatives can enhance proteasomal and autophagic activities in cells. This is significant for cellular homeostasis and may have implications in aging and neurodegenerative diseases. For example, one study showed that extracts containing benzoic acid derivatives increased the activity of cathepsins B and L, which are crucial for protein degradation pathways.
Study 1: Cytotoxicity Evaluation
In a controlled study, the cytotoxic effects of benzoic acid derivatives were evaluated on human foreskin fibroblasts and two cancer cell lines (Hep-G2 and A2058). The results indicated minimal cytotoxicity in normal cells while effectively inhibiting cancer cell proliferation at specific concentrations.
Study 2: Enzyme Activity Enhancement
Another research focused on the impact of benzoic acid derivatives on proteasome activity. The study found that certain compounds significantly enhanced chymotrypsin-like activity in treated cells, suggesting potential applications in developing anti-aging therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
